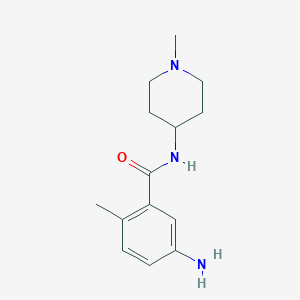

5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide

Description

5-Amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide is a benzamide derivative characterized by a 2-methyl-substituted benzamide core and a 1-methylpiperidin-4-yl group at the N-position. This compound shares structural similarities with several pharmacologically active benzamides, which often exhibit diverse biological activities depending on their substituents. For example, derivatives of this scaffold have been investigated as kinase inhibitors (e.g., BI-2536, a PLK1 inhibitor) , antiviral agents (e.g., GRL0617, a SARS-CoV PLpro inhibitor) , and serotonin receptor agonists (e.g., Lasmiditan) . The piperidine moiety in this compound may enhance solubility and influence target selectivity compared to other N-substituents .

Properties

IUPAC Name |

5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-10-3-4-11(15)9-13(10)14(18)16-12-5-7-17(2)8-6-12/h3-4,9,12H,5-8,15H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBUMGHMDPMHDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)C(=O)NC2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide typically involves multiple steps. One common route starts with the nitration of 2-methylbenzoic acid to introduce a nitro group at the 5-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting 5-amino-2-methylbenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. Finally, the acid chloride is reacted with 1-methylpiperidin-4-amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.

Reduction: The compound can be reduced to its corresponding amine derivatives.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: 5-nitro-2-methyl-N-(1-methylpiperidin-4-yl)benzamide.

Reduction: 5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzylamine.

Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Pharmacological Applications

-

Migraine Treatment

- This compound is associated with the modulation of serotonin receptors, particularly the 5-HT_1F receptor, which is implicated in migraine pathophysiology. Research indicates that compounds activating this receptor can alleviate migraine symptoms without the vasoconstrictive side effects commonly seen with other treatments like triptans .

-

Cancer Therapy

- The compound has been investigated for its role as a selective inhibitor of various kinases involved in cancer progression. For instance, it has shown potential as an inhibitor of Polo-like kinase 1 (PLK1), which is crucial for cell cycle regulation and is often overexpressed in tumors. In vivo studies have demonstrated its ability to induce apoptosis in cancer cell lines while sparing normal cells .

-

Neuropsychiatric Disorders

- There is emerging evidence that this compound may be beneficial in treating neuropsychiatric disorders due to its action on serotonin pathways. Conditions such as anxiety disorders, depression, and attention deficit hyperactivity disorder (ADHD) have been linked to dysregulation of serotonin signaling, making this compound a candidate for further research in these areas .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide involves several steps that ensure high yield and purity. The structure-activity relationship studies indicate that modifications to the piperidine moiety can significantly influence the pharmacological profile of the compound. Key findings include:

- Piperidine Substituents : Variations in the piperidine ring can enhance selectivity towards specific receptor subtypes.

- Amino Group Positioning : The position of the amino group on the benzamide core affects binding affinity to target receptors.

Case Study 1: Migraine Treatment Efficacy

A clinical trial assessed the efficacy of a related compound targeting the 5-HT_1F receptor in patients with chronic migraines. Results indicated a significant reduction in headache frequency and intensity compared to placebo, supporting the hypothesis that this class of compounds could provide effective migraine relief without traditional side effects associated with vasoconstrictors .

Case Study 2: Cancer Cell Line Response

In vitro studies using various cancer cell lines revealed that treatment with this compound resulted in cell cycle arrest at the G2-M phase and increased apoptosis rates. The results were particularly promising in multidrug-resistant cell lines, suggesting a potential role for this compound in overcoming resistance mechanisms .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Migraine Treatment | 5-HT_1F receptor activation | Reduced headache frequency in clinical trials |

| Cancer Therapy | PLK1 inhibition | Induced apoptosis in cancer cell lines |

| Neuropsychiatric Disorders | Modulation of serotonin pathways | Potential benefits for anxiety and depression |

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Target Specificity

The table below highlights key structural differences and biological targets of related benzamides:

Key Observations :

- N-Substituent Role : The 1-methylpiperidin-4-yl group (as in the target compound and BI-2536) is associated with kinase inhibition, likely due to its ability to form hydrogen bonds and hydrophobic interactions with catalytic domains . In contrast, bulkier substituents like naphthalene (GRL0617) or trifluoromethyl groups (Compound 4) are linked to protease inhibition or antiviral activity .

- Hybrid Structures : BI-2536 incorporates a pteridin ring, enhancing binding affinity to PLK1 (ΔG = -9.3 kcal/mol vs. -8.6 kcal/mol for native ligands) .

Binding Affinity and Pharmacological Activity

Analysis :

- GRL0617 shows high specificity for PLpro over 3CLpro, attributed to its naphthalene group fitting into the PLpro hydrophobic pocket .

- BI-2536’s strong binding energy (-9.3 kcal/mol) correlates with its low nanomolar potency, emphasizing the importance of the pteridin moiety .

- The target compound’s piperidine group may mimic BI-2536’s interactions, but absence of the pteridin ring likely reduces kinase affinity.

Biological Activity

5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a 1-methylpiperidine moiety, which contributes to its biological activity. Its molecular formula is CHNO, with a molecular weight of approximately 234.30 g/mol. The structural characteristics allow it to interact with various biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves the inhibition of specific kinases and receptors. The compound acts through competitive inhibition by binding to the active sites of target proteins, modulating their activity. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment.

Biological Activity Overview

| Biological Target | Activity | Reference |

|---|---|---|

| ERK5 Kinase | Inhibition | |

| DCLK1 Kinase | Modulation | |

| mGluR5 Receptor | Positive Allosteric Modulation |

1. Inhibition of ERK5 Kinase

Research indicates that this compound exhibits significant inhibitory effects on the ERK5 kinase pathway, which is implicated in cellular proliferation and survival. In vitro studies have demonstrated that the compound can effectively inhibit ERK5 activity at nanomolar concentrations, making it a candidate for further development in cancer therapeutics .

2. Modulation of DCLK1 Kinase

The compound has also been evaluated for its effects on DCLK1, a kinase associated with gastrointestinal cancers. Studies show that it can selectively inhibit DCLK1 activity, thereby impacting tumor growth and progression . This selectivity is essential for minimizing off-target effects in therapeutic applications.

3. Positive Allosteric Modulation of mGluR5

Additionally, the compound has been identified as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This modulation could provide novel treatment avenues for central nervous system disorders, highlighting the compound's versatility beyond oncology .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Variations in substituents on the benzamide or piperidine rings can significantly affect potency and selectivity.

| Substituent | Effect on Activity |

|---|---|

| Methyl on Piperidine | Enhances binding affinity |

| Hydroxyl Group | Increases solubility but may reduce potency |

| Halogen Substituents | Can enhance reactivity and selectivity |

Case Study 1: ERK5 Inhibition

In a study focused on optimizing ERK5 inhibitors, compounds similar to this compound were synthesized and tested. The results indicated that modifications at the piperidine nitrogen significantly improved potency while maintaining favorable pharmacokinetic properties .

Case Study 2: DCLK1 Activity

Another study explored the role of DCLK1 in cancer biology and utilized this compound as a tool compound to elucidate DCLK1 functions in tumorigenesis. The findings suggested that selective inhibition could lead to reduced tumor growth in preclinical models .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-2-methyl-N-(1-methylpiperidin-4-yl)benzamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-amino-2-methylbenzoic acid derivatives with 1-methylpiperidin-4-amine under reflux conditions using a polar aprotic solvent (e.g., acetonitrile) and a base like K₂CO₃ to facilitate amide bond formation . Purification via normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) is effective for isolating the target compound with >95% purity . Optimize reaction time and temperature using TLC to monitor progress.

Q. How should researchers characterize the structural conformation of this benzamide derivative?

- Methodological Answer : Use X-ray crystallography to resolve the crystal lattice parameters (e.g., monoclinic system, space group P21/n) and confirm stereochemistry . Complement this with spectroscopic techniques:

- NMR : Analyze aromatic proton environments (δ 6.5–7.5 ppm for benzamide protons) and piperidine methyl groups (δ 1.2–1.5 ppm).

- HRMS : Confirm molecular weight (e.g., m/z 289.1784 for C₁₅H₂₁N₃O).

- FTIR : Validate amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for benzamide derivatives:

- Use fume hoods to avoid inhalation of fine powders.

- Wear nitrile gloves and safety goggles due to potential skin/eye irritation .

- Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis.

- Emergency measures: Flush eyes with water for 15 minutes and seek medical attention if ingested .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with dopamine D3 receptors for neuropharmacological applications?

- Methodological Answer : Design radioligand displacement assays using [³H]7-OH-DPAT as a D3 receptor tracer. Perform competitive binding studies on HEK-293 cells expressing human D3 receptors. Calculate Ki values using the Cheng-Prusoff equation. Validate functional activity via cAMP inhibition assays (EC₅₀) and compare selectivity over D2 receptors using CHO-K1 cell lines .

Q. How can contradictory data on the compound’s antibacterial activity be resolved?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies to evaluate substituent effects. For example, replace the 1-methylpiperidinyl group with a 2,4-dichlorophenylpiperazine moiety (as in structurally related compounds) and test against S. aureus and E. coli using broth microdilution (MIC assays). Cross-reference results with proteomic data to identify off-target interactions (e.g., acps-pptase inhibition) that may explain variability .

Q. What biochemical pathways are affected by this compound in bacterial proliferation studies?

- Methodological Answer : Use RNA-Seq to profile transcriptional changes in Bacillus subtilis treated with IC₅₀ concentrations. Focus on pathways like fatty acid biosynthesis (FabI/FabZ enzymes) and peptidoglycan crosslinking. Validate via CRISPR-Cas9 knockout strains and LC-MS/MS metabolomics to quantify pathway intermediates (e.g., malonyl-CoA accumulation) .

Q. How can environmental persistence and ecotoxicological risks be assessed for this compound?

- Methodological Answer : Follow the INCHEMBIOL framework :

- Degradation : Perform OECD 301F biodegradation tests in activated sludge.

- Bioaccumulation : Measure log P (octanol-water) and BCF (bioconcentration factor) in zebrafish embryos.

- Toxicity : Use Daphnia magna 48-hour lethality assays and algal growth inhibition tests (OECD 201).

Q. What molecular docking strategies are suitable for predicting interactions with acetylcholinesterase (AChE) in Alzheimer’s research?

- Methodological Answer : Dock the compound into the AChE active site (PDB: 4EY7) using AutoDock Vina. Parameterize the ligand with GAFF2 force fields and solvate with TIP3P water. Prioritize poses with hydrogen bonds to Ser203 and π-π stacking with Trp86. Validate via MM/GBSA binding energy calculations and compare with donepezil as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.